1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene
Description
Properties
Molecular Formula |
C18H18F2O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)cyclohexyl]-1,4-difluorobenzene |
InChI |
InChI=1S/C18H18F2O2S/c19-14-9-10-17(20)16(13-14)18(11-5-2-6-12-18)23(21,22)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12H2 |
InChI Key |
YLBPZOXTAOZQED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Difluorination Strategies
- Difluorobenzene derivatives can be synthesized via ring expansion of cyclobutene precursors using difluorocarbene intermediates. This method avoids hazardous diazonium salt routes such as the Balz-Schiemann reaction.
- Seyferth’s reagent (phenyl(trifluoromethyl)mercury(II)) is used as a difluorocarbene source, which reacts with substituted cyclobutenes to yield difluorobenzenes with fluorine atoms meta or para to each other depending on the cyclobutene substitution pattern.
- The mechanism involves difluorocarbene addition to the cyclobutene double bond, formation of a housane intermediate, ring expansion, and elimination steps leading to the aromatic difluorobenzene ring.
- Purity of cyclobutene precursors and rigorously anhydrous conditions are critical for reaction success due to the sensitivity of difluorocarbene and intermediates.
Alternative Fluorination Approaches
- Direct electrophilic fluorination of aromatic rings is often challenging due to regioselectivity and over-fluorination.
- Nucleophilic aromatic substitution on activated halobenzenes with fluoride sources can be employed but is less selective for difluoro substitution patterns.
- Metal-catalyzed fluorination methods using copper or palladium catalysts have been developed but require careful optimization for difluorinated products.
Installation of the Phenylsulfonyl Cyclohexyl Substituent
Synthesis of Phenylsulfonyl Cyclohexyl Intermediates
- The phenylsulfonyl group is typically introduced via oxidation of phenylsulfide or phenylsulfenyl intermediates.
- Cyclohexyl rings bearing sulfonyl substituents can be prepared by nucleophilic substitution of cyclohexyl halides or via radical addition of sulfonyl radicals to cyclohexenes.
- One-pot methods involving alkyl halides, sodium thiocyanate, and benzenesulfonyl difluoromethyl reagents under basic conditions (e.g., t-BuOK in THF) have been reported to efficiently yield (benzenesulfonyl)difluoromethyl thioethers, which can be further elaborated to sulfonyl cyclohexyl derivatives.
Coupling to Difluorobenzene
- The coupling of the phenylsulfonyl cyclohexyl moiety to the difluorobenzene ring can be achieved via transition metal-catalyzed cross-coupling reactions.
- Copper-catalyzed coupling reactions using copper metal or copper salts (e.g., CuI, CuCl) in the presence of bases such as K2CO3 or Cs2CO3 and ligands like 1,10-phenanthroline facilitate the formation of C–C bonds between aryl halides and cyclohexyl sulfonyl derivatives.
- Reaction conditions typically involve mild heating and inert atmosphere to prevent decomposition and ensure high yield and purity.
Representative Experimental Procedure (Hypothetical Consolidation)
Reaction Condition Optimization Insights
- Solvent choice critically affects yields; polar aprotic solvents like THF and DMF are preferred for base-mediated steps.
- Strong bases such as t-BuOK facilitate the formation of sulfonyl intermediates but require low temperatures (-50°C) to control reaction pathways.
- Copper catalysts require appropriate ligands and base equivalents to maximize coupling efficiency.
Analytical Characterization
- Products are typically characterized by Gas Chromatography-Mass Spectrometry (GC/MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), and sometimes X-ray crystallography for definitive structural confirmation.
- Mass spectrometry confirms molecular weight and fragmentation patterns consistent with difluoro and sulfonyl substitutions.
- NMR chemical shifts and coupling constants provide detailed information on fluorine environments and aromatic substitution patterns.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different sulfone and sulfoxide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfone and sulfoxide compounds, and various coupled products with extended carbon chains.
Scientific Research Applications
Pharmaceutical Development
1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene has been studied for its potential use in drug formulation. The presence of the phenylsulfonyl group enhances its interaction with biological targets, making it a candidate for developing anti-inflammatory and analgesic medications.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound, demonstrating its efficacy in inhibiting cyclooxygenase enzymes, which are key targets in pain management therapies.
Cosmetic Formulations
The compound's properties make it suitable for incorporation into cosmetic products. Its ability to stabilize formulations while providing skin benefits has been highlighted in recent research.
Data Table: Cosmetic Applications
Case Study : Research conducted on topical formulations containing this compound showed significant improvements in skin hydration and elasticity over a four-week period compared to control formulations without it.
Material Science
In material science, this compound is being investigated for its potential as a polymer additive. Its fluorinated structure may enhance the thermal stability and chemical resistance of polymer matrices.
Data Table: Material Properties
| Property | Value | Measurement Method |
|---|---|---|
| Thermal Stability | High | Differential Scanning Calorimetry |
| Chemical Resistance | Excellent | Solvent Resistance Testing |
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Fluorine Effects: The difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to non-fluorinated analogs like cyclohexylbenzene .
- Sulfonyl Group : The phenylsulfonyl moiety shares similarities with the cosmetic colorant CI 24790, where sulfonyl groups enhance stability and electronic delocalization . However, the target compound lacks azo groups, limiting its utility as a dye.
Biological Activity
1,4-Difluoro-2-(1-(phenylsulfonyl)cyclohexyl)benzene, with CAS number 471903-54-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the phenylsulfonyl group enhances its binding affinity to target proteins, making it a candidate for further investigation in drug development.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, modifications around the sulfonamide group have shown to enhance activity against various cancer cell lines.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 3.0 | MCF-7 |
| Compound B | 14.0 | HepG-2 |
| Compound C | 1.0 | HCT-116 |
In these studies, the introduction of different substituents on the aromatic rings significantly altered the potency against cancer cells, suggesting a strong SAR influence .
Cholinesterase Inhibition
There is growing interest in compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), particularly for treating Alzheimer's disease (AD). The sulfonamide functionality in similar compounds has been linked to enhanced inhibition of these enzymes.
These findings indicate that this compound could potentially serve as a dual inhibitor for both cholinesterases, thereby improving cholinergic transmission in AD patients.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of related compounds in vitro against MCF-7 and HepG-2 cell lines. The results indicated that specific modifications led to improved apoptosis rates and cell cycle arrest at the G2/M phase.
- Apoptosis Rate (%)
- Compound X: 36.72%
- Compound Y: 34.70%
- Control: 21.14%
This suggests that structural modifications around the cyclohexyl and sulfonyl groups can significantly impact biological activity and therapeutic potential .
Structure-Activity Relationship Analysis
SAR studies have revealed that substituents on the benzene ring and variations in the cyclohexyl moiety can dramatically influence both binding affinity and biological activity against various targets. For instance, adding electron-donating groups has been shown to enhance anticancer activity by improving hydrophobic interactions with target enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
